molecular formula C9H6Cl3NO B14352182 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one CAS No. 93494-20-3

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one

Cat. No.: B14352182
CAS No.: 93494-20-3
M. Wt: 250.5 g/mol
InChI Key: CKAVRZSZXNAHRL-UHFFFAOYSA-N
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Description

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one is a chemical compound that belongs to the class of organochlorine compounds It is characterized by the presence of three chlorine atoms attached to a butenone structure, with a pyridine ring attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one typically involves the reaction of pyridine derivatives with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce partially or fully dechlorinated compounds.

Scientific Research Applications

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trichloro-1-(pyridin-2-yl)but-2-en-1-one
  • 4,4,4-Trichloro-1-(pyridin-4-yl)but-2-en-1-one
  • 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-2-one

Uniqueness

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of the trichloro group

Properties

CAS No.

93494-20-3

Molecular Formula

C9H6Cl3NO

Molecular Weight

250.5 g/mol

IUPAC Name

4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C9H6Cl3NO/c10-9(11,12)4-3-8(14)7-2-1-5-13-6-7/h1-6H

InChI Key

CKAVRZSZXNAHRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC(Cl)(Cl)Cl

Origin of Product

United States

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